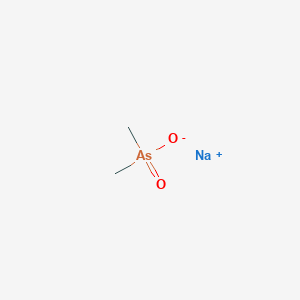

sodium;dimethylarsinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;dimethylarsinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7AsO2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQKEDIOMGYHEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[As](=O)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6AsNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role and Significance of Sodium Dimethylarsinate in Research

An In-depth Technical Guide to the Synthesis and Purification of Sodium Dimethylarsinate for Research Applications

A Note on Safety and Responsibility: The synthesis and handling of arsenic compounds, including sodium dimethylarsinate, are extremely hazardous and should only be undertaken by trained professionals in a properly equipped laboratory with stringent safety protocols in place. Arsenic compounds are highly toxic and carcinogenic.[1][2] This guide is intended for informational purposes for researchers, scientists, and drug development professionals and does not constitute a recommendation or a validated, safe laboratory protocol. All procedures must be preceded by a thorough risk assessment.

Sodium dimethylarsinate, commonly known as sodium cacodylate, is an organoarsenic compound that holds a significant, albeit specialized, place in scientific research. While its historical use as a herbicide, notably as a component of "Agent Blue," is well-documented, its modern applications are predominantly in the laboratory.[3][4] In the realm of life sciences, it is widely utilized as a buffering agent in the preparation of biological samples for electron microscopy.[5] Its effectiveness in maintaining a stable physiological pH (with a pKa of approximately 6.27) and its compatibility with aldehyde fixatives make it a valuable tool for preserving the ultrastructural details of cells and tissues.[4][6]

This guide provides a comprehensive overview of the synthesis, purification, and quality control of sodium dimethylarsinate for research applications. It is designed to provide not just the procedural steps, but also the underlying chemical principles and rationale, empowering researchers to produce and validate this critical reagent with a high degree of confidence and safety.

Section 1: Synthesis of Sodium Dimethylarsinate

The synthesis of sodium dimethylarsinate typically proceeds in two main stages: the formation of its conjugate acid, dimethylarsinic acid (cacodylic acid), followed by its neutralization with a sodium base.

Modern Synthetic Approach: Methylation of Monosodium Methanearsonate

The contemporary and safer approach to synthesizing dimethylarsinic acid avoids the notoriously hazardous "Cadet's Fuming Liquid" method of the 18th century.[3] The modern method is based on the methylation of a methanearsonic acid salt, such as monosodium methanearsonate (MSMA).[3][7][8] This process involves the introduction of a second methyl group onto the arsenic atom.

The overall reaction can be conceptualized as the alkylation of monosodium methanearsonate with a methylating agent. While specific industrial protocols are often proprietary, a plausible laboratory-scale synthesis can be designed based on this principle.

CH₃AsO(OH)ONa + CH₃I → (CH₃)₂AsO(OH) + NaI

This is a nucleophilic substitution reaction where the arsonate acts as the nucleophile and the methylating agent (in this case, methyl iodide) is the electrophile. The reaction is followed by neutralization:

(CH₃)₂AsO(OH) + NaOH → (CH₃)₂AsO(ONa) + H₂O

dot

Caption: Workflow for the synthesis of sodium dimethylarsinate.

Experimental Protocol (Proposed Laboratory Scale)

This proposed protocol is a conceptual guide and must be adapted and optimized with strict adherence to all safety regulations.

Materials:

-

Monosodium methanearsonate (MSMA)

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH)

-

Suitable solvent (e.g., a polar aprotic solvent)

-

Hydrochloric acid (HCl) for pH adjustment (if necessary)

-

Deionized water

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. The entire apparatus must be dry.

-

Dissolution: Dissolve a known quantity of monosodium methanearsonate in a suitable anhydrous polar aprotic solvent within the flask.

-

Methylation: Slowly add a stoichiometric equivalent of methyl iodide to the solution via the dropping funnel while stirring. The reaction may be exothermic, and cooling might be necessary to control the reaction rate.

-

Reaction Completion: After the addition is complete, gently heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique if possible.

-

Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation of Dimethylarsinic Acid: The resulting residue contains crude dimethylarsinic acid and sodium iodide. The acid can be extracted from the salt using a suitable organic solvent in which the acid is soluble, but the salt is not.

-

Neutralization: Dissolve the crude dimethylarsinic acid in deionized water. While monitoring the pH with a calibrated meter, slowly add a concentrated solution of sodium hydroxide until a stable pH of 7.0-7.5 is achieved.

-

Initial Concentration: The resulting aqueous solution of crude sodium dimethylarsinate can be concentrated by removing some of the water under reduced pressure. This solution is now ready for purification.

Section 2: Purification of Sodium Dimethylarsinate

For research applications, particularly in fields like electron microscopy and protein crystallography, the purity of sodium dimethylarsinate is paramount. The primary method for purifying solid organic compounds is recrystallization.

The Principle of Recrystallization

Recrystallization is a purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[9] An ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).

For sodium dimethylarsinate, which is highly soluble in water and also soluble in ethanol, a mixed solvent system or controlled precipitation is often effective.[10]

Recrystallization Protocol

Solvent System: A mixture of ethanol and water is a good starting point for the recrystallization of sodium dimethylarsinate. The high solubility in water at all temperatures can be modulated by the addition of ethanol, a solvent in which it is less soluble.

Procedure:

-

Dissolution: In a fume hood, dissolve the crude sodium dimethylarsinate in a minimal amount of hot deionized water in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Inducing Crystallization: To the hot, clear solution, slowly add warm ethanol until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few drops of hot water to redissolve the precipitate and obtain a clear solution again.

-

Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove residual solvent. The final product is typically the trihydrate form.[11]

dot

Caption: Workflow for the purification of sodium dimethylarsinate by recrystallization.

Section 3: Quality Control and Characterization

To ensure the suitability of the synthesized sodium dimethylarsinate for research, a series of analytical tests should be performed to confirm its identity, purity, and the absence of significant impurities.

Physical Properties

A summary of key physical properties of sodium dimethylarsinate is presented below.

| Property | Value |

| Molecular Formula | C₂H₆AsNaO₂ (anhydrous) |

| Molecular Weight | 159.98 g/mol (anhydrous), 214.03 g/mol (trihydrate) |

| Appearance | White crystalline or granular solid[5] |

| Melting Point | Becomes anhydrous at 120°C[5] |

| Solubility in Water | Highly soluble (e.g., ~100 g/L at 20°C)[12] |

| Solubility in Ethanol | Soluble (e.g., 400 mg/mL)[10] |

| pKa of Cacodylic Acid | ~6.27[4] |

Spectroscopic and Analytical Techniques

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for confirming the identity of the compound. In D₂O, sodium dimethylarsinate should exhibit a single sharp peak for the six equivalent methyl protons. The chemical shift will be in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present. The spectrum should show characteristic absorbances for As-C bonds, As=O stretching, and O-H stretching (from the water of hydration).

Titration: Purity can be assessed by titrating a solution of the synthesized material with a standardized acid. This can also be used to confirm the pKa of cacodylic acid.[6]

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements, which can be compared to the theoretical values for C₂H₆AsNaO₂·3H₂O.

Certificates of Analysis (for comparison): Commercially available research-grade sodium dimethylarsinate typically has a purity of ≥98%.[11] Certificates of analysis often specify limits for impurities such as inorganic arsenic and chlorides.[13][14]

Section 4: Safety, Handling, and Disposal

Extreme caution must be exercised at all times when working with arsenic compounds.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[15][16]

-

Designated Area: It is best practice to designate a specific area of the lab for working with arsenic compounds to prevent cross-contamination.[1][16]

-

Storage: Store sodium dimethylarsinate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids.[16]

-

Waste Disposal: All arsenic-containing waste, including contaminated labware and rinse water, must be collected and disposed of as hazardous waste according to institutional and governmental regulations.[1][16][17] Never dispose of arsenic waste down the drain.[16]

Conclusion

The synthesis and purification of sodium dimethylarsinate for research purposes is a multi-step process that demands a high level of chemical expertise and a rigorous commitment to safety. By understanding the principles behind the modern methylation-based synthesis and employing standard purification techniques like recrystallization, researchers can produce a high-purity reagent suitable for sensitive applications. The analytical methods outlined in this guide provide a framework for the critical validation of the final product, ensuring the integrity and reproducibility of experimental results.

References

-

(a) One-dimensional 500 MHz ¹H NMR spectrum (10 to 14.0 ppm region)... - ResearchGate. Available at: [Link]

-

Western Carolina University Standard Operating Procedure for the use of Arsenic. Available at: [Link]

-

Working with a toxic chemical – arsenic derivatives - EPFL. Available at: [Link]

-

1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H - The Royal Society of Chemistry. Available at: [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Sodium Arsenate and Arsenic (V) Solution - Drexel University. Available at: [Link]

-

Cacodylic acid - Bionity. Available at: [Link]

-

CERTIFICATE OF ANALYSIS - Electron Microscopy Sciences. Available at: [Link]

-

CERTIFICATE OF ANALYSIS - Electron Microscopy Sciences. Available at: [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

-

An efficient synthesis of sodium dimethylarsinate-14C | Request PDF - ResearchGate. Available at: [Link]

-

Cacodylic acid - Wikipedia. Available at: [Link]

-

The ¹H NMR spectrum of a base-digested sample of 3 (400 MHz, NaOD/D2O, 293 K) … - ResearchGate. Available at: [Link]

-

Hazardous Materials Disposal Guide | Nipissing University. Available at: [Link]

-

Sodium Cacodylate | C2H6AsNaO2 | CID 2724247 - PubChem - NIH. Available at: [Link]

-

Solubility of organic solutes in ethanol/water mixtures - PubMed. Available at: [Link]

-

Laboratory Waste Disposal Handbook - University of Essex. Available at: [Link]

-

Formation of dimethylarsinic acid from methylation of sodium arsenite in lumbricus terrestris. Available at: [Link]

-

Mapping the binding motifs of deprotonated mono- unsaturated fatty-acids and their corresponding methyl esters within supramolecular capsules - DOI. Available at: [Link]

-

Solubilities of Salts in Mixed Solvents - nupeg.ufrn.br. Available at: [Link]

-

Sodium Cacodylate Buffer 0.2M - Agar Scientific. Available at: [Link]

-

Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Available at: [Link]

-

Monosodium methyl arsonate - Wikipedia. Available at: [Link]

-

To D2O or not to D2O? - Nanalysis. Available at: [Link]

-

Sodium Cacodylate buffer - EM Grade. Available at: [Link]

-

How to determine the purity of salt by the titration method - Quora. Available at: [Link]

-

Monosodium methanearsonate | CH4AsNaO3 | CID 23664719 - PubChem. Available at: [Link]

-

SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. Available at: [Link]

-

Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed. Available at: [Link]

-

FTIR spectra for different Na2CO3/CaCO3 ratios (mol:mol) (R) (a).... - ResearchGate. Available at: [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cacodylic acid - Wikipedia [en.wikipedia.org]

- 4. Sodium Cacodylate | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Monosodium methyl arsonate - Wikipedia [en.wikipedia.org]

- 7. Monosodium methanearsonate | CH4AsNaO3 | CID 23664719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Formation of dimethylarsinic acid from methylation of sodium arsenite in lumbricus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 二甲胂酸钠 三水合物 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 12. emsdiasum.com [emsdiasum.com]

- 13. emsdiasum.com [emsdiasum.com]

- 14. wcu.edu [wcu.edu]

- 15. drexel.edu [drexel.edu]

- 16. nipissingu.ca [nipissingu.ca]

- 17. essex.ac.uk [essex.ac.uk]

Unraveling the Crystalline Complexity of Sodium Dimethylarsinate: A Technical Guide for Researchers

Abstract

Sodium dimethylarsinate, widely known in the scientific community as sodium cacodylate, is an organoarsenic compound of significant interest, primarily for its application as a buffering agent in electron microscopy and protein crystallization.[1][2][3] While its utility in these fields is well-established, a deeper understanding of its solid-state structure is paramount for appreciating its chemical behavior and ensuring the reproducibility of experimental outcomes. This in-depth technical guide provides a comprehensive analysis of the crystal structure of commercially available sodium dimethylarsinate, revealing a surprising complexity that challenges its common designation as a simple trihydrate. We will delve into the crystallographic intricacies, experimental methodologies for its characterization, and the implications of its structural features for researchers, scientists, and drug development professionals.

Introduction: Beyond the "Trihydrate" Moniker

Sodium dimethylarsinate, with the chemical formula (CH₃)₂AsO₂Na, is the sodium salt of cacodylic acid.[1] It is most commonly supplied as a white, crystalline or granular solid, and is often labeled as the trihydrate, implying the presence of three water molecules per formula unit.[4][5] However, rigorous crystallographic analysis of commercial samples has unveiled a more complex reality. A pivotal study revealed that what is sold as sodium cacodylate trihydrate is, in fact, often a mixture of two distinct hydrated crystalline phases.[6] This discovery underscores the importance of detailed structural characterization to move beyond simplistic labels and understand the true nature of this widely used laboratory chemical.

This guide will provide a detailed exploration of these crystalline phases, grounded in the principles of X-ray crystallography. We will present the experimental workflow for crystal structure determination and a thorough analysis of the determined structures, including the coordination environments of the sodium ions, the geometry of the dimethylarsinate anion, and the intricate network of hydrogen bonds that stabilize the crystal lattices.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.[6] This powerful analytical technique relies on the interaction of X-rays with the electron clouds of the atoms within a crystal. The regularly repeating arrangement of atoms in the crystal lattice causes the incident X-ray beam to be diffracted into a unique pattern of spots of varying intensities. By meticulously measuring the geometry and intensity of this diffraction pattern, the electron density distribution within the crystal can be reconstructed, revealing the positions of individual atoms with high precision.

The journey from a crystalline sample to a fully refined crystal structure is a multi-step process, as illustrated in the workflow diagram below.

Caption: Figure 1: A schematic representation of the key stages involved in determining a crystal structure using single-crystal X-ray diffraction.

The Two Faces of Commercial Sodium Cacodylate: A Detailed Crystallographic Analysis

A detailed investigation of commercial sodium cacodylate trihydrate through single-crystal X-ray diffraction has identified two distinct crystalline phases: a pentahydrate and a tetrahydrate form.[6] This finding is critical for researchers, as the presence of different hydrates can influence solubility, stability, and ultimately, the performance of the compound in sensitive applications like protein crystallization.

Phase I: Penta-[µ-aqua-disodium(I)] bis(dimethylarsenate)

The first identified phase is a pentahydrate with the systematic name penta-[µ-aqua-disodium(I)] bis(dimethylarsenate) and the formula {₂}n.[6] This compound crystallizes in the monoclinic crystal system.

Phase II: Di-[µ-aqua-bis[triaqua-sodium(I)]] bis(dimethylarsenate)

The second phase identified is a tetrahydrate, systematically named di-[µ-aqua-bis[triaqua-sodium(I)]] bis(dimethylarsenate), with the formula ₂.[6] This phase crystallizes in the triclinic crystal system.

A summary of the key crystallographic data for both phases is presented in the table below for easy comparison.

| Parameter | Phase I: Penta-[µ-aqua-disodium(I)] bis(dimethylarsenate) | Phase II: Di-[µ-aqua-bis[triaqua-sodium(I)]] bis(dimethylarsenate) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P-1 |

| a (Å) | 14.123 (3) | 7.123 (1) |

| b (Å) | 12.012 (2) | 7.654 (2) |

| c (Å) | 10.543 (2) | 8.987 (2) |

| α (°) | 90 | 101.23 (3) |

| β (°) | 109.89 (3) | 98.76 (3) |

| γ (°) | 90 | 105.43 (3) |

| Volume (ų) | 1681.1 (6) | 451.2 (2) |

| Z | 4 | 1 |

| Calculated Density (g/cm³) | 1.789 | 1.754 |

| Data sourced from Harrington, et al. (2007)[6] |

Structural Insights: Coordination, Layering, and Hydrogen Bonding

Both identified phases of sodium dimethylarsinate exhibit fascinating layered structures where hydrated sodium ions form distinct layers, with the dimethylarsinate anions situated between these layers.[6]

The Coordination Environment of Sodium Ions

In Phase I (the pentahydrate), there are two non-equivalent sodium ions, both of which are six-coordinate, adopting a distorted octahedral geometry. These sodium ions are linked by bridging water molecules to form infinite polymeric layers.[6]

In Phase II (the tetrahydrate), the sodium ions exist as discrete, centrosymmetric [Na₂(H₂O)₈]²⁺ dimers. Within these dimers, each sodium ion is also six-coordinate, bonded to four terminal water molecules and two bridging water molecules.[6]

Caption: Figure 2: A simplified representation of the coordination environments of the sodium ions in the two identified phases of sodium dimethylarsinate.

The Dimethylarsinate Anion and Intermolecular Interactions

The geometry of the dimethylarsinate anion, [(CH₃)₂AsO₂]⁻, is consistent in both phases, with the arsenic atom at the center of a distorted tetrahedron. The As-C and As-O bond lengths and angles are in agreement with those observed in other organoarsenic compounds.

The stability of the crystal structures is further enhanced by an extensive network of hydrogen bonds. The water molecules coordinated to the sodium ions act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the dimethylarsinate anions. This intricate network of hydrogen bonds plays a crucial role in linking the layers of hydrated sodium ions and the intervening dimethylarsinate anions, creating a stable three-dimensional structure.[6]

Practical Implications for the Researcher

The discovery that commercial sodium cacodylate trihydrate is often a mixture of two distinct hydrated phases has several important implications for researchers:

-

Consistency and Reproducibility: The exact ratio of the two phases may vary between batches and suppliers, potentially leading to variability in experimental results, particularly in sensitive applications like protein crystallization where the precise nature of the precipitant is critical.[2]

-

Solubility and Buffer Preparation: The different hydration states will likely influence the solubility and dissolution rate of the compound, which could affect the preparation of buffer solutions with precise concentrations.

-

Importance of Characterization: For research that is highly sensitive to the exact chemical environment, it may be prudent to characterize the specific batch of sodium cacodylate being used, for example, by powder X-ray diffraction, to ascertain its phase composition.

Conclusion: A Case for Precision in Chemical Characterization

The in-depth crystal structure analysis of sodium dimethylarsinate serves as a compelling case study for the importance of rigorous chemical characterization. It reveals that a commonly used laboratory reagent is more complex than its name suggests. By understanding the true solid-state nature of sodium dimethylarsinate, researchers can better control their experimental parameters, leading to more reliable and reproducible scientific outcomes. This technical guide provides the foundational knowledge for scientists and drug development professionals to appreciate the structural intricacies of this important compound and to approach its use with a heightened level of scientific rigor.

References

-

Harrington, J. M., App, K. A. W., & White, J. M. (2007). Investigation of commercial sodium cacodylate trihydrate: penta-[µ-aqua-disodium(I)] bis(dimethylarsenate) and di-[µ-aqua-bis[triaqua-sodium(I)]] bis(dimethylarsenate). Acta Crystallographica Section C: Crystal Structure Communications, 63(11), m505-m509. [Link]

-

PubChem. (n.d.). Sodium cacodylate trihydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). Sodium Cacodylate Trihydrate. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Cacodylate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Washington. (n.d.). Powder X-ray Diffraction (PXRD). Retrieved from [Link]

Sources

- 1. Sodium Cacodylate | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Sodium cacodylate trihydrate | 6131-99-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Sodium Dimethylarsinate

Abstract

Sodium dimethylarsinate, commercially known as sodium cacodylate, is an organoarsenic compound widely utilized as a biological buffering agent, particularly in sample preparation for electron microscopy, and historically as a herbicide.[1][2] Rigorous characterization of this compound is paramount for ensuring its purity, stability, and suitability for these applications. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques employed for the structural elucidation and quality control of sodium dimethylarsinate. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR and Raman), presenting not just the methodologies but the causal reasoning behind experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for characterizing this and similar organometallic compounds.

Introduction: The Analytical Imperative

The unambiguous identification and purity assessment of chemical reagents are foundational to scientific integrity. For sodium dimethylarsinate, a compound with significant biological applications and inherent toxicity, this is especially critical.[3] Spectroscopic analysis provides a powerful, non-destructive suite of tools to probe the molecular structure and confirm the identity of the compound. By combining data from orthogonal techniques—each providing a unique piece of the structural puzzle—we can build a comprehensive and self-validating analytical dossier. This guide will explore the "what," "how," and, most importantly, the "why" behind the spectroscopic analysis of sodium dimethylarsinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic and organometallic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of magnetically active nuclei, such as ¹H and ¹³C.

Proton (¹H) NMR Analysis

Expertise & Experience: The molecular structure of the dimethylarsinate anion, [(CH₃)₂AsO₂]⁻, is characterized by its high degree of symmetry. The two methyl groups are chemically and magnetically equivalent. Consequently, ¹H NMR spectroscopy is an exceptionally straightforward and reliable method for initial identification. We expect to see a single, sharp resonance corresponding to the six equivalent protons of these two methyl groups. Any additional signals would immediately indicate the presence of proton-containing impurities.

Trustworthiness: The simplicity of the expected spectrum makes it a powerful self-validating system. A single sharp peak at the expected chemical shift is a strong indicator of a pure sample. The integration of this peak should correspond to six protons relative to any internal standard used.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of sodium dimethylarsinate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.

-

Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a large solvent signal from obscuring the analyte signals. DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of polar compounds.

-

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS is defined as 0.00 ppm and provides a reference point for the chemical shift scale.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment. The sample is "shimmed" by adjusting homogeneity coils to maximize the magnetic field uniformity, resulting in sharp, symmetrical peaks.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 300 MHz or higher field magnet is typically sufficient.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Carbon-13 (¹³C) NMR Analysis

Expertise & Experience: Similar to ¹H NMR, the symmetry of the dimethylarsinate anion dictates that its ¹³C NMR spectrum should also be simple, showing a single resonance for the two equivalent methyl carbons. Since the natural abundance of the ¹³C isotope is low (~1.1%), signal acquisition requires more scans than ¹H NMR.[4] The analysis is typically performed using proton-decoupling, which collapses any C-H splitting and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE), resulting in a single sharp peak for the methyl carbons.

Trustworthiness: The presence of a single peak in the aliphatic region of the spectrum provides direct evidence of the carbon skeleton, corroborating the findings from ¹H NMR. The chemical shift of this peak is characteristic of a methyl group attached to a heteroatom like arsenic.

Summary of NMR Data

The following table summarizes the expected chemical shifts for sodium dimethylarsinate.

| Nucleus | Solvent | Typical Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | ~3.44[5] | Singlet | As-(CH ₃)₂ |

| ¹³C | (Varies) | ~10-40[6] | Singlet | As-(C H₃)₂ |

Note: ¹³C chemical shifts can vary based on solvent and experimental conditions. The range provided is typical for aliphatic carbons attached to a heteroatom.

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry is an essential technique for confirming the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For a salt like sodium dimethylarsinate, soft ionization techniques such as Electrospray Ionization (ESI) are ideal.

Expertise & Experience: When a solution of sodium dimethylarsinate is analyzed by ESI-MS, the compound is ionized directly from the liquid phase into the gas phase. In negative ion mode (ESI-), we expect to detect the intact dimethylarsinate anion, [C₂H₆AsO₂]⁻. The monoisotopic mass of this anion is calculated to be 136.958 Da.[7] Observing a prominent peak at m/z 137 in the spectrum provides definitive confirmation of the anion's elemental composition and, by extension, the identity of the compound.

Trustworthiness: High-resolution mass spectrometry (HRMS), available on instruments like Orbitrap or FT-ICR analyzers, can measure the m/z to several decimal places.[8] This allows for the calculation of an elemental formula from the exact mass, providing an exceptionally high degree of confidence and serving as a self-validating check on the compound's identity. For example, observing a mass of 136.9584 would strongly confirm the formula C₂H₆AsO₂.

Experimental Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Prepare a dilute solution of sodium dimethylarsinate (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, to promote efficient spraying.

-

Instrument Setup: The mass spectrometer is calibrated using a known standard. Set the ion source to negative ion mode (ESI-).

-

Infusion: The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Causality: Direct infusion is a simple and rapid method for analyzing a pure compound. It bypasses the need for chromatographic separation, providing a quick confirmation of the primary component's mass.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500). The instrument parameters (e.g., capillary voltage, gas flows, temperatures) are optimized to maximize the signal of the ion of interest.

-

Data Analysis: Identify the peak corresponding to the dimethylarsinate anion. If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

Summary of Mass Spectrometry Data

| Ionization Mode | Analyte | Theoretical m/z (Monoisotopic) | Expected Observed m/z |

| ESI- | [ (CH₃)₂AsO₂ ]⁻ | 136.958 Da[7] | ~137 |

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's chemical bonds.[9] These techniques provide a unique "fingerprint" spectrum that is highly specific to the compound's structure. They are complementary techniques: FT-IR measures the absorption of infrared light by bonds with a changing dipole moment, while Raman measures the inelastic scattering of laser light from bonds with a changing polarizability.

Expertise & Experience: For sodium dimethylarsinate, we are interested in identifying vibrations characteristic of the As-C, As=O, and C-H bonds.

-

C-H vibrations: Stretching and bending modes of the methyl groups will appear in their characteristic regions (~2800-3000 cm⁻¹ and ~1350-1450 cm⁻¹, respectively).

-

As=O stretch: The arsenyl group (As=O) is expected to have a strong vibration.

-

As-C stretch: The arsenic-carbon bonds will also have characteristic stretching vibrations, typically at lower wavenumbers.

Trustworthiness: The combination of FT-IR and Raman provides a self-validating system. A vibrational mode that is strong in the Raman spectrum may be weak or absent in the FT-IR spectrum, and vice versa. Observing the complete set of expected vibrations across both techniques provides a robust confirmation of the functional groups present in the molecule. Spectral libraries can be used to match the acquired fingerprint against a known standard. PubChem provides references to existing FT-IR and FT-Raman spectra for sodium cacodylate trihydrate.[10]

Experimental Protocol: FT-IR (ATR Method)

-

Sample Preparation: Place a small amount of the solid sodium dimethylarsinate powder directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

-

Causality: The ATR technique is rapid and requires minimal sample preparation, making it ideal for routine analysis of solid samples.

-

-

Background Scan: With the ATR crystal clean, acquire a background spectrum. This measures the instrument and ambient environment (e.g., H₂O, CO₂) and is automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the ATR crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting absorbance spectrum is analyzed to identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

Experimental Protocol: FT-Raman Spectroscopy

-

Sample Preparation: Place the solid sample into a suitable container, such as an NMR tube or a glass vial.

-

Instrument Setup: Place the sample in the spectrometer's sample compartment.

-

Data Acquisition: Illuminate the sample with a monochromatic laser source (e.g., 1064 nm Nd:YAG laser). The scattered light is collected and analyzed.

-

Causality: A near-infrared laser (1064 nm) is often used to minimize fluorescence, which can be a problem with shorter wavelength lasers when analyzing impure samples.

-

-

Data Analysis: The Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹). Peaks corresponding to the characteristic vibrational modes are identified.

Summary of Key Vibrational Modes

While a full assignment requires detailed theoretical calculations, the following table lists the general regions for key vibrations.

| Technique | Approximate Wavenumber (cm⁻¹) | Tentative Assignment |

| FT-IR / Raman | 2800 - 3000 | C-H Stretching |

| FT-IR / Raman | 1350 - 1450 | C-H Bending |

| FT-IR / Raman | 800 - 900 | As=O Stretching |

| FT-IR / Raman | 550 - 650 | As-C Stretching |

An Integrated Analytical Workflow

No single technique provides a complete picture. True analytical rigor is achieved by integrating these orthogonal spectroscopic methods into a logical workflow. This approach ensures that the identity and purity of sodium dimethylarsinate are confirmed with the highest degree of confidence.

This workflow demonstrates a self-validating system. The C-H framework suggested by ¹H NMR is confirmed by the carbon backbone seen in ¹³C NMR. The molecular weight determined by MS must be consistent with the structure proposed by NMR. Finally, the functional groups identified by FT-IR and Raman must match those present in the confirmed structure. A positive result from all three branches of this workflow provides unambiguous confirmation of the material's identity.

Conclusion

The spectroscopic analysis of sodium dimethylarsinate is a multi-faceted process that relies on the synergistic integration of NMR, Mass Spectrometry, and Vibrational Spectroscopy. Each technique provides unique and complementary data that, when combined, yield an unambiguous structural confirmation and a reliable assessment of purity. The protocols and logical workflows outlined in this guide are designed to ensure scientific integrity and provide a robust framework for the characterization of this important chemical reagent, empowering researchers to proceed with confidence in their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23679059, Sodium cacodylate trihydrate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2513, Dimethylarsinic Acid. Retrieved from [Link]

-

Royles, J., & Dack, S. (2015). A simple route to strong carbon-13 NMR signals detectable for several minutes. Angewandte Chemie International Edition, 54(1), 131-135. Available at: [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Alan Wood. (n.d.). Sodium cacodylate data sheet. Compendium of Pesticide Common Names. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724247, Sodium Cacodylate. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

T3DB. (n.d.). Sodium dimethylarsinate (T3D0317). Toxin and Toxin Target Database. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized Raman spectra (deliberately shifted) of salt solutions... Retrieved from [Link]

-

Purdue University. (n.d.). Vibrational Modes of Small Molecules. Retrieved from [Link]

-

FooDB. (2011). Showing Compound Dimethylarsinate (FDB028327). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 167250, Cacodylate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS [Video]. YouTube. Retrieved from [Link]

-

Cohen, S. M., et al. (2001). A concise review of the toxicity and carcinogenicity of dimethylarsinic acid. Toxicology, 160(1-3), 1-7. Retrieved from [Link]

-

Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Vibrational Modes [Video]. YouTube. Retrieved from [Link]

-

Mr. Wakeford. (2020, May 22). Interpreting Mass Spectra - A-level Chemistry [Video]. YouTube. Retrieved from [Link]

-

Wrona, M., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3899. Available at: [Link]

-

ResearchGate. (n.d.). The Vibrational Spectra and Structure of Dimethyl Carbonate and its Conformational Behavior. Retrieved from [Link]

-

Wang, G., et al. (2024). Positive Association of Urinary Dimethylarsinic Acid (DMAV) with Serum 25(OH)D in Adults Living in an Area of Water-Borne Arsenicosis in Shanxi, China. Toxics, 12(1), 74. Available at: [Link]

-

Harmasz, A., et al. (2024). Identification of a Chimera Mass Spectrum of Isomeric Lipid A Species Using Negative Ion Tandem Mass Spectrometry. Molecules, 29(14), 3330. Available at: [Link]

-

ChemDoctor. (2014, August 10). Mass Spectrometry Explained 3-Methane [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Sodium Cacodylate | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A concise review of the toxicity and carcinogenicity of dimethylarsinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. compoundchem.com [compoundchem.com]

- 5. Sodium cacodylate 97+(124-65-2) 1H NMR [m.chemicalbook.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Cacodylate | C2H6AsO2- | CID 167250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Sodium cacodylate trihydrate | C2H12AsNaO5 | CID 23679059 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Sodium Dimethylarsinate Trihydrate

Introduction

Sodium dimethylarsinate trihydrate, systematically known as sodium (dimethylarsinoyl)olate trihydrate and commonly referred to as sodium cacodylate trihydrate, is an organoarsenic compound with significant utility in various scientific disciplines. While historically used as a herbicide and in some medicinal contexts, its contemporary application is predominantly as a buffering agent in biological and biochemical research.[1] This is particularly true in the preparation of samples for electron microscopy and protein crystallization, where its unique properties offer distinct advantages over other buffering systems.[1][2][3][4]

This technical guide provides a comprehensive overview of the chemical and physical properties of sodium dimethylarsinate trihydrate. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of data but also insights into the practical application and causality behind experimental choices involving this compound.

Physicochemical Properties

Sodium dimethylarsinate trihydrate is a white, crystalline solid that is odorless to possessing a faint garlic-like scent.[1][5] It is the sodium salt of the weak acid, cacodylic acid (dimethylarsinic acid).[1][6] The trihydrate form is the most common commercially available variant and is known to be deliquescent, readily absorbing moisture from the atmosphere.[1][5]

General and Physical Properties

A summary of the key physical and chemical identifiers for sodium dimethylarsinate trihydrate is provided in the table below.

| Property | Value | References |

| Chemical Formula | C₂H₆AsNaO₂·3H₂O | [7][8][9] |

| Molecular Weight | 214.03 g/mol | [7][8][9] |

| CAS Number | 6131-99-3 | [7][8] |

| Appearance | White crystalline powder or crystals | [1][8] |

| Melting Point | 77-80 °C; liquefies in its water of hydration at ~60°C and becomes anhydrous at 120°C. | [8][10] |

| Solubility in Water | Soluble (0.5 M at 20 °C, yielding a clear, colorless solution). | [8][10] |

| Solubility in Alcohol | Soluble | [8][10] |

| Solubility in Diethyl Ether | Insoluble | [8][10] |

| pKa of Cacodylic Acid | ~6.27 | [1][11] |

| pH of Aqueous Solution | 9.0-9.5 (100g/l, H₂O, 20℃) | [8] |

Molecular Structure

The core of the compound is the dimethylarsinate anion, [(CH₃)₂AsO₂]⁻, where an arsenic atom is bonded to two methyl groups and two oxygen atoms. The negative charge is delocalized between the two oxygen atoms. In the solid state, this anion forms an ionic bond with a sodium cation (Na⁺), and the trihydrate form incorporates three molecules of water into its crystal lattice.

Caption: The equilibrium of the cacodylate buffer system.

Incompatibilities and Hazardous Reactions

-

Strong Acids: Contact with strong acids will cause the protonation of the dimethylarsinate anion to form cacodylic acid and can lead to the formation of the highly toxic gas, dimethylarsine. [1][8]* Strong Bases and Oxidizing Agents: Sodium dimethylarsinate trihydrate is incompatible with strong bases and strong oxidizing agents. [8][12]* Metals: It can be corrosive to some metals. [1][8]

Thermal Decomposition

Sodium dimethylarsinate trihydrate loses its water of hydration upon heating. It liquefies in its water of hydration at approximately 60°C and becomes anhydrous at 120°C. [8][10]Further heating will lead to decomposition, which can release toxic arsenic-containing fumes. [13]A detailed thermal analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide precise information on the decomposition pathway and thermal stability. [13][14][15]

Applications in Research

The primary contemporary use of sodium dimethylarsinate trihydrate is as a biological buffer.

Buffer for Electron Microscopy

Sodium cacodylate is a widely used buffer in the preparation of biological samples for both transmission electron microscopy (TEM) and scanning electron microscopy (SEM). [6][16][17]Its utility in this field stems from several key advantages over other common buffers like phosphate buffers:

-

Avoidance of Phosphate Precipitation: Phosphate buffers can form precipitates with cations used in staining, such as uranyl acetate. Cacodylate buffers circumvent this issue. [4]* Compatibility with Aldehyde Fixatives: Unlike amine-based buffers such as Tris, sodium cacodylate does not react with aldehyde fixatives like glutaraldehyde and paraformaldehyde, ensuring the integrity of the fixation process. [4]

This protocol describes the preparation of a standard sodium cacodylate buffer for use in electron microscopy sample preparation.

Materials:

-

Sodium Cacodylate Trihydrate (C₂H₆AsNaO₂·3H₂O)

-

Hydrochloric Acid (HCl), 1 M solution

-

Distilled or deionized water

-

pH meter

-

Volumetric flasks and graduated cylinders

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 0.2 M stock solution: Dissolve 42.8 g of sodium cacodylate trihydrate in approximately 800 mL of distilled water in a 1 L volumetric flask. [6]2. Adjust the pH: While stirring, slowly add 1 M HCl to the solution until the pH reaches 7.4. Monitor the pH continuously with a calibrated pH meter. [6]3. Bring to final volume: Once the desired pH is achieved, add distilled water to the 1 L mark.

-

Prepare 0.1 M working solution: To prepare the 0.1 M working buffer, dilute the 0.2 M stock solution 1:1 with distilled water. [2]5. Storage: Store the buffer at 4°C.

Caption: Step-by-step workflow for preparing a sodium cacodylate buffer.

Role in Protein Crystallization

Sodium cacodylate is also utilized in protein crystallization, often as a component of crystallization screens. [18]Its effectiveness in this application is attributed to its role as a phosphate mimic. [3]Many proteins bind to phosphate-containing molecules (e.g., nucleotides, phosphorylated amino acids), and the presence of cacodylate can sometimes stabilize the protein in a conformation that is favorable for crystallization. It is particularly useful in the crystallization of nucleic acids and proteins that interact with them. [3]

Safety and Toxicology

Sodium dimethylarsinate trihydrate is an organoarsenic compound and is highly toxic. It is classified as a carcinogen.

-

Toxicity: It is toxic if swallowed or inhaled. * Carcinogenicity: It is suspected of causing cancer. * Environmental Hazard: It is very toxic to aquatic life with long-lasting effects. Handling Precautions:

-

Always handle sodium dimethylarsinate trihydrate in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Avoid creating dust.

-

Dispose of waste containing this compound in accordance with institutional and national safety regulations for hazardous waste.

Conclusion

Sodium dimethylarsinate trihydrate is a versatile chemical with important applications in scientific research, particularly as a buffering agent in electron microscopy and protein crystallization. A thorough understanding of its chemical properties, including its reactivity, stability, and buffering capacity, is essential for its safe and effective use. Researchers and laboratory professionals must adhere to strict safety protocols when handling this toxic and carcinogenic compound.

References

- Benchchem. (n.d.). Application Notes and Protocols for Cacodylate Buffer in Transmission Electron Microscopy (TEM) Fixative Solutions.

- Kachar, B., & Parakkal, M. (2021). Electron Microscopy Techniques for Investigating Structure and Composition of Hair-Cell Stereociliary Bundles.

- McGill University. (n.d.). Cell Culture Preparation for Electron Microscopy.

- (n.d.).

- (n.d.). Crystallization of Macromolecules.

- Electron Microscope Unit, The University of Hong Kong. (n.d.).

- EM-grade. (2024, July 22). Sodium Cacodylate Buffer for Electron Microscopy: Buffering Solutions and Best Practices.

- Benchchem. (n.d.).

- ResearchGate. (2018, September 30). FTIR shows a peak near 2514 cm-1.

- ResearchGate. (n.d.). 1 H NMR chemical shift deviations between sodium-based salts and [C 4 mim][Tf 2 N]....

- ChemicalBook. (n.d.).

- Wikipedia. (n.d.). Cacodylic acid.

- Chemistry LibreTexts. (2023, August 29).

- PubChem. (n.d.). Sodium Cacodylate.

- Wikipedia. (n.d.).

- ResearchGate. (2025, August 6). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF.

- PubChem. (n.d.).

- Chongqing Chemdad Co., Ltd. (n.d.).

- Sigma-Aldrich. (2024, September 6).

- Chemistry LibreTexts. (2023, January 24). 31.1: Thermogravimetry.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- ResearchGate. (n.d.). FTIR for pure HA sodium salt showing its characteristic peaks....

- Applied Photophysics. (n.d.).

- National Institutes of Health. (n.d.).

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Crystallography Open D

- ResearchGate. (n.d.). Peak assignments for FTIR spectra | Download Table.

- (n.d.).

- Sigma-Aldrich. (n.d.).

- (n.d.). IR Absorption Table.

- Crystallography Open D

- Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.

- Crystallography Open D

- Electron Microscopy Sciences. (n.d.).

- Crystallography Open D

- Crystallography Open D

- MCE. (n.d.).

- Sigma-Aldrich. (2024, September 6).

- Sigma-Aldrich. (2025, December 8).

- Deep Blue Repositories. (n.d.).

- ResearchGate. (2015, December 23). Controlling the kinetics of reaction of sodium carbonate-activated slag cements using calcined layered double hydroxides.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Electron Microscopy Techniques for Investigating Structure and Composition of Hair-Cell Stereociliary Bundles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]

- 4. em-grade.com [em-grade.com]

- 5. acdlabs.com [acdlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sodium cacodylate trihydrate | C2H12AsNaO5 | CID 23679059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium cacodylate trihydrate Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. compoundchem.com [compoundchem.com]

- 10. researchgate.net [researchgate.net]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. Sodium Cacodylate | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. woodresearch.sk [woodresearch.sk]

- 16. mcgill.ca [mcgill.ca]

- 17. emunit.hku.hk [emunit.hku.hk]

- 18. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unraveling the Toxicological Mechanisms of Sodium Dimethylarsinate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sodium dimethylarsinate (DMA), also known as cacodylic acid, has a complex and multifaceted toxicological profile. Historically used as a herbicide and in veterinary medicine, its role as a major metabolite of inorganic arsenic has brought its intrinsic toxicity into sharp focus.[1][2] Once considered a detoxification product, compelling evidence now demonstrates that DMA is a potent toxicant in its own right, contributing significantly to the overall carcinogenicity of inorganic arsenic.[1] This guide provides a comprehensive analysis of the molecular mechanisms underpinning DMA's toxicity, with a focus on oxidative stress, genotoxicity, and its implications for carcinogenesis. We will delve into the causality behind experimental choices for elucidating these pathways and provide detailed protocols for key assays, offering a robust framework for researchers in toxicology and drug development.

Introduction: The Evolving Paradigm of Arsenic Metabolism and Toxicity

The biotransformation of inorganic arsenic (iAs) in the body is a complex process involving a series of reduction and oxidative methylation steps. While methylation was once thought to be a detoxification pathway, it is now understood that the methylated metabolites, including monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), possess unique and significant toxic properties.[1] In fact, trivalent methylated arsenicals have been shown to be highly reactive and, in some cases, more toxic than inorganic arsenic itself.[3][4] DMA, the predominant final metabolite in many species, is a complete carcinogen, particularly targeting the urinary bladder in rats.[1][5] Understanding the precise mechanisms by which DMA exerts its toxic effects is therefore critical for accurate risk assessment and the development of potential therapeutic interventions.

The Central Role of Oxidative Stress

A primary and well-established mechanism of DMA toxicity is the induction of oxidative stress. This occurs through an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capabilities.[6][7]

Generation of Reactive Oxygen Species

DMA metabolism, particularly the reduction of DMA(V) to DMA(III), can lead to the formation of highly reactive intermediates, including the dimethylarsinous radical and the dimethylarsinic peroxyl radical.[1] These radicals can then react with molecular oxygen to generate superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[8] This cascade of ROS production can overwhelm cellular antioxidant systems, leading to widespread damage to lipids, proteins, and DNA.[6][8]

The mitochondria are a key site of arsenic-induced ROS production.[9][10] Arsenic compounds can disrupt mitochondrial respiration and uncouple oxidative phosphorylation, leading to an increase in electron leakage and the formation of superoxide radicals.

Disruption of Cellular Antioxidant Defenses

DMA and its metabolites can further exacerbate oxidative stress by depleting cellular antioxidant reserves. A key target is glutathione (GSH), a critical intracellular antioxidant. Arsenicals can directly bind to the sulfhydryl groups of GSH, leading to its depletion and an increase in its oxidized form (GSSG).[7] This depletion impairs the cell's ability to neutralize ROS and detoxify other harmful substances.

Signaling Pathways Activated by Oxidative Stress

The surge in ROS triggers a number of cellular signaling pathways, which can have both adaptive and pathological consequences. One of the most important is the Keap1-Nrf2 pathway, a master regulator of the antioxidant response.[11] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes.[11] However, chronic activation of this pathway can also contribute to cancer development.

Another critical pathway affected is the NF-κB signaling cascade.[9] ROS can activate NF-κB, a transcription factor that plays a central role in inflammation, cell survival, and proliferation.[9][12] Persistent activation of NF-κB by DMA-induced oxidative stress is thought to be a key driver of the inflammatory processes that contribute to carcinogenesis.[9]

Experimental Workflow: Assessment of Oxidative Stress

Caption: Workflow for assessing DMA-induced oxidative stress.

Genotoxicity: The Direct and Indirect Assault on DNA

DMA's ability to damage DNA is a critical component of its carcinogenic mechanism. This genotoxicity can occur through both direct and indirect pathways.

Direct DNA Damage

While pentavalent DMA (DMA(V)) does not appear to directly damage DNA, its trivalent metabolite, dimethylarsinous acid (DMA(III)), is a potent genotoxin.[3][4] Studies have shown that DMA(III) can induce single- and double-strand DNA breaks.[3] Furthermore, the volatile metabolites dimethylarsine and trimethylarsine are extremely potent genotoxins, capable of causing significant DNA damage at low concentrations.[13][14] The exact mechanism of this direct damage is still under investigation but may involve the generation of radicals in close proximity to the DNA molecule.[13]

Indirect DNA Damage via Oxidative Stress

The oxidative stress induced by DMA is a major contributor to its genotoxicity. ROS can attack DNA, leading to a variety of lesions, including oxidized bases (e.g., 8-hydroxy-2'-deoxyguanosine, 8-OHdG), abasic sites, and strand breaks.[9] 8-OHdG is a particularly well-characterized marker of oxidative DNA damage and is frequently measured in studies of arsenic toxicity.[9] If not repaired, these lesions can lead to mutations during DNA replication.

Inhibition of DNA Repair

Compounding the issue of DNA damage, arsenicals have also been shown to interfere with DNA repair processes. This can occur through several mechanisms, including the inhibition of key repair enzymes by binding to their sulfhydryl groups. By impairing the cell's ability to repair DNA lesions, DMA can increase the likelihood of mutations becoming fixed in the genome.

Signaling Pathway: DMA-Induced Genotoxicity

Caption: Pathways of DMA-induced genotoxicity.

Carcinogenicity: The Culmination of Toxic Insults

The carcinogenicity of DMA is the ultimate consequence of its ability to induce oxidative stress and genotoxicity. Chronic exposure to DMA can lead to a sustained state of cellular damage and compensatory cell proliferation, which increases the risk of tumor development.[6]

Tumor Promotion

DMA has been shown to act as a tumor promoter in several animal models.[1] This means that it can enhance the growth of pre-existing initiated cells into tumors. The proposed mechanisms for its tumor-promoting activity include the induction of chronic inflammation, sustained cell proliferation, and alterations in signal transduction pathways that regulate cell growth and survival.

Complete Carcinogen

In addition to its role as a tumor promoter, long-term, high-dose exposure to DMA has been shown to induce tumors in the urinary bladder of rats, demonstrating that it can act as a complete carcinogen.[1][5] This indicates that DMA is capable of both initiating and promoting tumor development. The urothelium of the bladder appears to be particularly susceptible to the toxic effects of DMA.[5]

Experimental Protocols

In Vitro Assessment of DNA Damage: The Comet Assay

The single-cell gel electrophoresis or "comet" assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Step-by-Step Methodology:

-

Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.

-

Lysis: Immerse slides in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis chamber filled with alkaline buffer to unwind the DNA. Apply a voltage to separate the damaged DNA.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software.

In Vivo Assessment of Oxidative Stress

Principle: To assess oxidative stress in an animal model, tissues of interest are collected after exposure to sodium dimethylarsinate.[7][17] Biomarkers of oxidative damage and antioxidant status are then measured in tissue homogenates.

Step-by-Step Methodology:

-

Animal Dosing: Administer sodium dimethylarsinate to rodents (e.g., rats or mice) via drinking water or gavage for a specified duration.[7] Include a control group receiving the vehicle alone.

-

Tissue Collection: At the end of the study, euthanize the animals and collect target tissues (e.g., liver, kidney, bladder).[17]

-

Tissue Homogenization: Homogenize the tissues in an appropriate buffer on ice.

-

Biochemical Assays:

-

Lipid Peroxidation: Measure malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.[7]

-

Glutathione Status: Determine the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) using commercially available kits.[7]

-

Antioxidant Enzyme Activity: Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using spectrophotometric assays.

-

Quantitative Data Summary

| Parameter | Effect of DMA Exposure | Key Findings | References |

| Intracellular ROS | Increased | DMA induces a dose-dependent increase in ROS production in various cell types. | [9] |

| Mitochondrial Superoxide | Increased | Mitochondria are a primary source of DMA-induced ROS. | [9] |

| Glutathione (GSH) | Decreased | DMA depletes cellular GSH levels, impairing antioxidant defense. | [7] |

| Oxidized Glutathione (GSSG) | Increased | A corresponding increase in GSSG reflects increased oxidative stress. | [7] |

| Lipid Peroxidation (MDA) | Increased | DMA causes oxidative damage to cellular membranes. | [7] |

| DNA Strand Breaks | Increased | DMA(III) and its metabolites directly and indirectly cause DNA damage. | [1][3] |

| 8-OHdG Adducts | Increased | Indicates oxidative damage to DNA. | [9] |

| Urinary Bladder Tumors | Increased | Chronic high-dose exposure in rats leads to bladder cancer. | [5] |

Conclusion and Future Directions

The toxicological profile of sodium dimethylarsinate is complex, with oxidative stress and genotoxicity being the central pillars of its mechanism of action. The interplay between ROS generation, antioxidant depletion, direct DNA damage, and inhibition of DNA repair culminates in a cellular environment conducive to carcinogenesis. For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount for evaluating the risks associated with arsenic exposure and for developing strategies to mitigate its harmful effects.

Future research should focus on further elucidating the specific molecular targets of DMA and its metabolites, particularly within DNA repair pathways. The development of more sensitive biomarkers for early detection of DMA-induced damage is also crucial. Furthermore, exploring the potential of antioxidant-based interventions to counteract DMA toxicity warrants continued investigation. A deeper understanding of the intricate toxicological pathways of sodium dimethylarsinate will ultimately lead to more informed public health policies and improved clinical management of arsenic-related diseases.

References

-

Sodium dimethylarsinate (T3D0317). T3DB. [Link]

-

Yamanaka, K., Hoshino, M., Okamoto, M., Sawamura, R., Hasegawa, A., & Okada, S. (1990). Dimethylarsine and trimethylarsine are potent genotoxins in vitro. Biochemical and Biophysical Research Communications, 168(1), 58-64. [Link]

-

National Research Council. (2001). Arsenic in Drinking Water: 2001 Update. National Academies Press. [Link]

-

Cohen, S. M., Arnold, L. L., Uzvolgyi, E., & Cano, M. (2002). A concise review of the toxicity and carcinogenicity of dimethylarsinic acid. Toxicological Sciences, 68(2), 279-284. [Link]

-

Arnold, L. L., Eldan, M., Nyska, A., van Gemert, M., & Cohen, S. M. (2006). Dimethylarsinic acid: results of chronic toxicity/oncogenicity studies in F344 rats and in B6C3F1 mice. Toxicology, 223(1-2), 82-100. [Link]

-

Palecek, E., Fojta, M., & Jelen, F. (2003). Voltammetric Detection of Damage to DNA by Arsenic Compounds at a DNA Biosensor. Electroanalysis, 15(5-6), 483-489. [Link]

-

Mass, M. J., Tennant, A., Roop, B. C., Cullen, W. R., & Kligerman, A. D. (2001). Methylated Trivalent Arsenic Species Are Genotoxic. Chemical Research in Toxicology, 14(4), 355-361. [Link]

-

Hossain, M. A., Piyatida, P., da Silva, J. A. T., & Fujita, M. (2012). Arsenic-Induced Oxidative Stress and Antioxidant Defense in Plants. International Journal of Molecular Sciences, 13(12), 16848-16873. [Link]

-

Kitchin, K. T. (2001). Arsenic-Induced Carcinogenesis—Oxidative Stress as a Possible Mode of Action and Future Research Needs for More Biologically Based Risk Assessment. Chemical Research in Toxicology, 14(12), 1675-1685. [Link]

-

Dimethylarsinic acid. PubChem. [Link]

-

Flora, S. J., Pant, S. C., & Kumar, D. (1999). Arsenic-induced oxidative stress and its reversibility following combined administration of N-acetylcysteine and meso 2,3-dimercaptosuccinic acid in rats. Clinical and Experimental Pharmacology and Physiology, 26(11), 865-869. [Link]

-

Yamanaka, K., Hoshino, M., Okamoto, M., Sawamura, R., Hasegawa, A., & Okada, S. (1990). Dimethylarsine and Trimethylarsine Are Potent Genotoxins In Vitro. Request PDF. [Link]

-

Sodium Cacodylate. PubChem. [Link]

-

Ge, J., Yu, X., & Li, N. (2017). Methodologies for Detecting Environmentally-Induced DNA Damage and Repair. International Journal of Molecular Sciences, 18(10), 2056. [Link]

-

Garcia-Esquivel, L., & Jimenez-Cervantes, C. (2009). Sodium arsenite induces ROS generation, DNA oxidative damage, HO-1 and c-Myc proteins, NF-kappaB activation and cell proliferation in human breast cancer MCF-7 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 674(1-2), 109-115. [Link]

-

Al-Megrin, W. A., Al-Sadhan, N. A., & Metwally, D. M. (2023). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 12(11), 1982. [Link]

-

Kim, Y., Kim, H., & Lee, J. (2023). Mild Oxidative Stress Induced by Sodium Arsenite Reduces Lipocalin-2 Expression Levels in Cortical Glial Cells. International Journal of Molecular Sciences, 24(21), 15886. [Link]

-

Kumari, M., Nagpal, R., & Kumar, A. (2008). DNA damage: detection strategies. EXCLI Journal, 7, 44-62. [Link]

-

Sestili, P., & Martinelli, C. (2014). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Oncology Letters, 8(4), 1431-1438. [Link]

-

Bouayed, J., & Bohn, T. (2021). The Role of Oxidative Stress in the Pathogenesis of Cancer and Its Prevention by Natural Antioxidants. Antioxidants, 10(10), 1512. [Link]

-

El-bakry, H. A., Ismail, A. A., & Al-Ghamdi, S. S. (2021). Potential of rosmarinic acid to ameliorate toxic effects of diethyl methoxy thio-phosphoryl thio-succinate on albino wistar rats' lung, mast cell infiltration inhibitory pathway. Food Science & Nutrition, 9(8), 4478-4487. [Link]

-

Lu, H., Chen, H., & Zhang, Y. (2024). A novel DNA damage detection method based on a distinct DNA damage response system. Molecular Biology Today, 17(1), e70008. [Link]

Sources

- 1. A concise review of the toxicity and carcinogenicity of dimethylarsinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium Cacodylate | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experimental Studies - Arsenic in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dimethylarsinic acid: results of chronic toxicity/oncogenicity studies in F344 rats and in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arsenic-induced oxidative stress and its reversibility following combined administration of N-acetylcysteine and meso 2,3-dimercaptosuccinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sodium arsenite induces ROS generation, DNA oxidative damage, HO-1 and c-Myc proteins, NF-kappaB activation and cell proliferation in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mild Oxidative Stress Induced by Sodium Arsenite Reduces Lipocalin-2 Expression Levels in Cortical Glial Cells [mdpi.com]

- 13. Dimethylarsine and trimethylarsine are potent genotoxins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. excli.de [excli.de]

- 16. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Double-Edged Sword: A Technical Guide to the Role of Sodium Dimethylarsinate in Oxidative Stress Pathways

Preamble: Beyond a Simple Metabolite

For decades, sodium dimethylarsinate (DMA), also known as sodium cacodylate, was primarily regarded as a less toxic, water-soluble metabolite of inorganic arsenic. Its use as a herbicide and as a buffer in electron microscopy was widespread, often with an underestimation of its intrinsic biological activity. However, a growing body of evidence has repositioned DMA as a potent modulator of cellular redox status, with significant implications for toxicology and carcinogenesis. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanisms by which DMA instigates oxidative stress and the downstream consequences for cellular integrity and function. We will delve into the causality behind its effects, present methodologies for its study, and offer insights into the complex signaling cascades it perturbs.

The Genesis of Oxidative Insult: Mechanisms of DMA-Induced Reactive Oxygen Species (ROS) Production

The pro-oxidant effects of DMA are not passive but are driven by its chemical structure and metabolic activation. The generation of reactive oxygen species (ROS) is a central event in DMA-induced toxicity.

The Peroxyl Radical Pathway

Mechanistic studies have identified the dimethylarsinic peroxyl radical ((CH3)2AsOO•) as a key player in DMA-mediated oxidative damage. This radical is formed through the interaction of a dimethylarsinyl radical with molecular oxygen. The peroxyl radical is a highly reactive species capable of abstracting hydrogen atoms from cellular macromolecules, thereby initiating a cascade of oxidative damage.

Mitochondrial-Mediated ROS Generation

The mitochondria are primary targets of DMA and its metabolites. Trivalent methylated arsenic metabolites, such as dimethylarsinous acid (DMA(III)), can directly interact with mitochondrial components, leading to mitochondrial dysfunction. This disruption of the electron transport chain results in the leakage of electrons and the subsequent formation of superoxide anions (O2•−). This initial ROS generation can be further amplified, leading to a state of significant oxidative stress.

Redox Cycling and Quinone Imine Formation

While more directly associated with other arsenic compounds, the concept of redox cycling contributes to the overall oxidative environment. For instance, phenolic metabolites of related compounds can undergo redox cycling with corresponding quinone imine structures, a process that generates ROS. This highlights the potential for complex metabolic activation pathways to contribute to the oxidative burden initiated by arsenic compounds.

The Cellular Aftermath: Macromolecular Damage and Organelle Dysfunction

The surge in ROS initiated by DMA has profound and detrimental effects on various cellular components.

Oxidative DNA Damage: A Precursor to Carcinogenesis

DMA is a potent inducer of DNA damage, a critical step in its carcinogenic potential.

-

Single-Strand Breaks: DMA induces single-strand breaks in the DNA of various cell types, including lung cells. This damage is thought to be mediated by the dimethylarsinic peroxyl radical.

-